N-[(benzylamino)carbonyl]nicotinamide
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Overview
Description
N-[(benzylamino)carbonyl]nicotinamide, commonly known as BAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAN is a derivative of nicotinamide, which is a water-soluble vitamin that plays a crucial role in several metabolic pathways in the body.
Mechanism of Action
The mechanism of action of BAN is not fully understood, but it is believed to involve the modulation of various cellular pathways that are involved in cell growth, differentiation, and apoptosis. BAN has been shown to inhibit the activity of certain enzymes that are involved in the regulation of these pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BAN has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BAN can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that BAN can improve glucose metabolism, reduce oxidative stress, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
BAN has several advantages for use in laboratory experiments, including its high solubility in water and its ability to penetrate cell membranes. However, BAN also has some limitations, including its relatively low stability in certain conditions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on BAN, including the development of new synthesis methods to improve yield and purity, the investigation of its effects on other cellular pathways, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of BAN and its potential as a therapeutic agent for various diseases.
Synthesis Methods
BAN can be synthesized through a multi-step process that involves the reaction of nicotinic acid with benzylamine, followed by the addition of a carbonyl group to form the final product. The synthesis of BAN is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Scientific Research Applications
BAN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, BAN has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-(benzylcarbamoyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJMJLAHREVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.